4-ヒドロキシ-2-オキソ-2H-クロメン-3-カルバルデヒド

説明

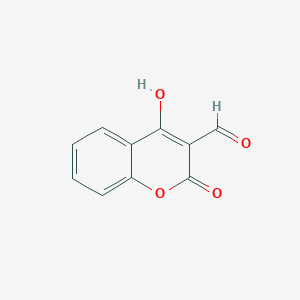

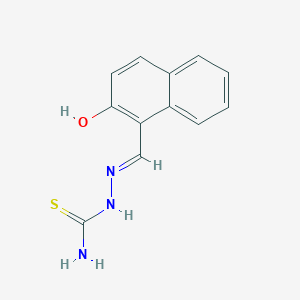

4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the linear formula C10H6O4 . It has a molecular weight of 190.157 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde involves several raw materials including 2H-1-Benzopyran-2,4 (3H)-dione, 3- (aminomethylene)-, 52817-14-8, 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, Chromone-3-carboxylic acid, and 4-Hydroxycoumarin . In one study, nickel complexes were synthesized with 4-hydroxy-2-oxo-2H-chromene-3-carboxamide as a ligand using triethylamine for the deprotonation of the hydroxyl group in the C–4 position .Molecular Structure Analysis

The molecular structure of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde is represented by the linear formula C10H6O4 . The compound has a molecular weight of 190.157 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde include a molecular weight of 190.157 . The compound appears as a yellow solid with a melting point of 230–232 °C .科学的研究の応用

ヘテロ環化合物の合成

4-ヒドロキシ-2-オキソ-2H-クロメン-3-カルバルデヒド: は、さまざまなヘテロ環状化合物の合成における前駆体として役立ちます。 これらの化合物は、しばしば独自の生物活性を示し、医薬品化学において貴重な存在となっています 。4員環から7員環までのさまざまなヘテロ環を形成する能力により、多様な薬理学的特性を探求することができます。

グリーンケミストリーへの応用

この化合物は、グリーンケミストリーの実践、特にマイクロ波照射によって促進される多成分反応 (MCR) で使用されています 。このような方法は、多くの場合、有害な溶媒の使用を削減し、副生成物の生成を最小限に抑えるため、持続可能で環境に優しい化学の原則と一致しています。

生物活性評価

4-ヒドロキシ-2-オキソ-2H-クロメン-3-カルバルデヒドの誘導体は、その生物活性が評価されています。 これらの誘導体は、さまざまな種類の細菌や真菌に対して著しい抗菌活性を示しており、新しい抗菌剤開発の可能性を示しています .

抗がん研究

4-ヒドロキシ-2-オキソ-2H-クロメン-3-カルバルデヒドから合成された化合物の抗がんの可能性が調査されています。 これらの研究では、化合物の特性評価と抗がん活性のスクリーニングが行われ、特にPC-3(前立腺がん細胞株)などの細胞株を使用しています .

有機合成方法論

汎用性の高い化学試薬として、4-ヒドロキシ-2-オキソ-2H-クロメン-3-カルバルデヒドは、さまざまな有機合成方法論に関与しています。 この化合物は求核置換反応を起こすことができ、これは複雑な有機分子の構築において基本的な反応です .

化学教育と研究

この化合物は、化学教育と研究においても重要な役割を果たしています。これは、合成有機化学と反応機構を教える上で重要なクマリン誘導体の実際的な例を提供します。 さらに、学術研究では、新しい合成経路と方法論を開発するために使用されています .

特性

IUPAC Name |

4-hydroxy-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-7-9(12)6-3-1-2-4-8(6)14-10(7)13/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIIGYLAWCFYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51751-34-9 | |

| Record name | 4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde in recent research?

A1: 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde serves as a versatile starting material for synthesizing various bioactive compounds. Recent research has explored its use in creating novel antibacterial agents. For example, derivatives like 4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde (1a), 4,7-Bis-(3-hydroxy-propylamino)-2-oxo2H-chromene-3-carbaldehyde (2a), and others have been synthesized and characterized for their potential antibacterial applications. []

Q2: What are the key structural features of the synthesized derivatives and how are they characterized?

A2: The synthesized derivatives are characterized by modifications at the 4 and 7 positions of the 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde core structure. These modifications introduce various functional groups, such as chlorine atoms and amino-propyl chains. The structures of these derivatives are confirmed using a combination of techniques including melting point determination, Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C). These techniques provide information about the functional groups present and the connectivity of atoms within the molecules. []

Q3: What is the reported antibacterial activity of these synthesized derivatives?

A3: The synthesized 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, these compounds have shown bacteriostatic and bactericidal activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus at concentrations of 2 mg/mL, 3 mg/mL, and 5 mg/mL. [] Further research is needed to elucidate their mechanism of action and assess their potential for development into new antibacterial therapies.

Q4: Beyond antibacterial activity, what other applications have been explored for 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde derivatives?

A4: 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehydes have been explored for their utility in synthesizing pyridine derivatives via reactions with enamines. [] Additionally, these compounds can be used to construct 3,4-dihydro-1,2-diazete rings through a 4π electron cyclization reaction involving their [(1E)-arylmethylene] hydrazone derivatives. [] These research directions highlight the versatility of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde as a building block for diverse chemical synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)

![methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B1449535.png)

![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1449536.png)